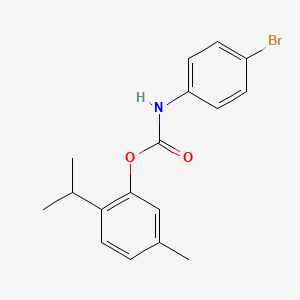
5-Methyl-2-(propan-2-yl)phenyl (4-bromophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(propan-2-yl)phenyl (4-bromophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of a bromophenyl group and a methyl-substituted phenyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)phenyl (4-bromophenyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 5-Methyl-2-(propan-2-yl)phenol with 4-bromophenyl isocyanate in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified by column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(propan-2-yl)phenyl (4-bromophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines or alcohols.
Substitution: Substituted carbamates.
Scientific Research Applications
5-Methyl-2-(propan-2-yl)phenyl (4-bromophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(propan-2-yl)phenyl (4-bromophenyl)carbamate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The carbamate moiety can also form covalent bonds with active sites of enzymes, resulting in the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Bromophenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole .
- 4,4,5,5-Tetramethyl-2-(1-(4-bromophenyl)ethyl)-1,3,2-dioxaborolane .
Uniqueness
5-Methyl-2-(propan-2-yl)phenyl (4-bromophenyl)carbamate is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a methyl-substituted phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
6269-49-4 |
|---|---|
Molecular Formula |
C17H18BrNO2 |
Molecular Weight |
348.2 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C17H18BrNO2/c1-11(2)15-9-4-12(3)10-16(15)21-17(20)19-14-7-5-13(18)6-8-14/h4-11H,1-3H3,(H,19,20) |
InChI Key |
WTDAIZHVKAFYEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















